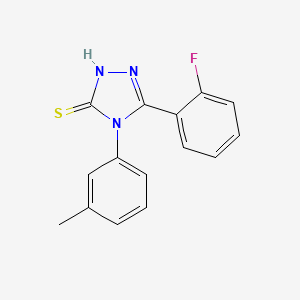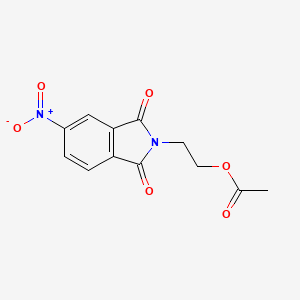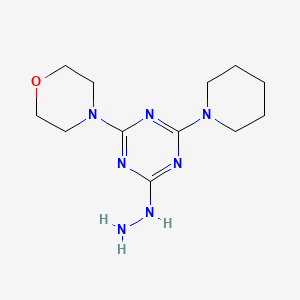
5-(2-fluorophenyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole derivatives, including the compound of interest, have garnered attention due to their wide range of biological activities and potential applications in medicinal chemistry. The core structure of triazoles, characterized by the presence of three nitrogen atoms in a five-membered ring, contributes significantly to their chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under basic conditions. A variety of methods have been employed, including conventional heating and microwave-assisted synthesis, to obtain these compounds with high yields and purity. The specific synthesis pathway for "5-(2-fluorophenyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" would involve key intermediates and reagents tailored to introduce the fluorophenyl and methylphenyl substituents at the appropriate positions on the triazole ring.
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular structure of triazole derivatives, revealing planar configurations of the triazole ring and detailing the spatial arrangement of substituents. These structural insights are crucial for understanding the compound's reactivity and interactions at the molecular level.
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, owing to the electron-rich nature of the triazole ring. Their reactivity can be further modulated by substituents, which can influence electronic distribution and steric factors.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline forms of triazole derivatives, are significantly influenced by their molecular structure. Substituents affect the compound's overall polarity and ability to form intermolecular interactions, which in turn determine its physical state and solubility in different solvents.
Chemical Properties Analysis
The chemical stability, reactivity, and potential for forming derivatives are central to the chemical properties of triazole compounds. Their ability to undergo transformations, such as tautomerism, and to participate in hydrogen bonding and π-π interactions, highlights their versatility in chemical synthesis and potential applications in designing new molecules with desired properties.
- Synthesis and structural analysis of triazole derivatives have been extensively explored, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Saeed et al., 2019).
- The impact of substituents on the molecular structure and properties of triazole compounds has been a subject of study, revealing how modifications to the triazole core influence its reactivity and interaction potential (Karakurt et al., 2010).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-5-4-6-11(9-10)19-14(17-18-15(19)20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGKGIWGXHQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4S*)-1-[(1H-benzimidazol-2-ylmethoxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5656449.png)
![methyl 2-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}piperidine-1-carboxylate](/img/structure/B5656452.png)
![N,N-dimethyl-2-({[(1-methyl-1H-benzimidazol-5-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5656469.png)
![3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole](/img/structure/B5656476.png)

![1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine](/img/structure/B5656499.png)

![cis-N-[3-(2-pyridinyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5656530.png)
![9-allyl-4-[3-(2-furyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656537.png)
![1-ethyl-4-[3-fluoro-2-(trifluoromethyl)benzyl]piperazine-2,3-dione](/img/structure/B5656543.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5656549.png)
![[1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5656555.png)
![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)